molecular formula C20H23NO3S B13744363 4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine CAS No. 22940-55-2

4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine

Katalognummer: B13744363
CAS-Nummer: 22940-55-2
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: NLCBHXPETNNAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with acetyl chloride, phenylmagnesium bromide, and p-toluenesulfonyl chloride under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s acetyl and sulphonyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acetyl-4-phenylpiperidine: Lacks the p-tolylsulphonyl group, making it less complex.

    4-Phenyl-1-(p-tolylsulphonyl)piperidine: Lacks the acetyl group, affecting its reactivity and applications.

    4-Acetyl-1-(p-tolylsulphonyl)piperidine: Lacks the phenyl group, altering its chemical properties.

Uniqueness

4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is unique due to the presence of all three functional groups (acetyl, phenyl, and p-tolylsulphonyl) attached to the piperidine ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

22940-55-2

Molekularformel

C20H23NO3S

Molekulargewicht

357.5 g/mol

IUPAC-Name

1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone

InChI

InChI=1S/C20H23NO3S/c1-16-9-11-19(12-10-16)25(23,24)21-14-6-13-20(15-21,17(2)22)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3

InChI-Schlüssel

NLCBHXPETNNAGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(C3=CC=CC=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.